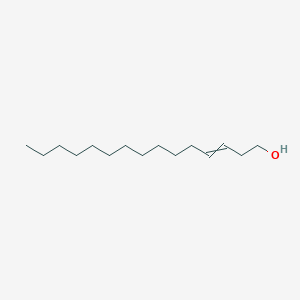
Pentadec-3-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentadec-3-EN-1-OL is an organic compound with the molecular formula C15H30O. It is an unsaturated alcohol, characterized by the presence of a double bond between the third and fourth carbon atoms in its 15-carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentadec-3-EN-1-OL can be synthesized through several methods. One common approach involves the hydroboration-oxidation of pentadec-3-ene. This process includes the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of pentadec-3-yn-1-ol. This method involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The process is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Pentadec-3-EN-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentadec-3-enoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to pentadec-3-ene using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products
Oxidation: Pentadec-3-enoic acid.
Reduction: Pentadec-3-ene.
Substitution: Various substituted pentadec-3-ene derivatives.
Applications De Recherche Scientifique
Pentadec-3-EN-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of Pentadec-3-EN-1-OL involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with specific enzymes, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its effects on microbial cell membranes are well-documented.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentadec-1-EN-3-OL: Another unsaturated alcohol with a different position of the double bond.
Pentadec-3-yn-1-OL: An alkyne with a triple bond instead of a double bond.
Pentadecanoic acid: A saturated fatty acid with similar chain length but no double bond.
Uniqueness
Pentadec-3-EN-1-OL is unique due to its specific double bond position, which imparts distinct chemical and biological properties. Its unsaturation makes it more reactive compared to its saturated counterparts, and its specific structure allows for targeted interactions in biological systems.
Propriétés
Numéro CAS |
51494-30-5 |
|---|---|
Formule moléculaire |
C15H30O |
Poids moléculaire |
226.40 g/mol |
Nom IUPAC |
pentadec-3-en-1-ol |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h12-13,16H,2-11,14-15H2,1H3 |
Clé InChI |
SFJYVUZRJYJXPA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC=CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


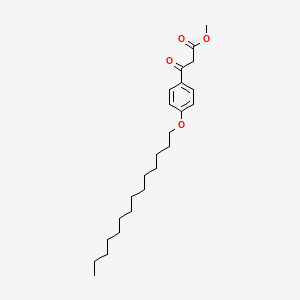
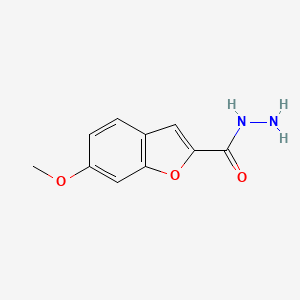
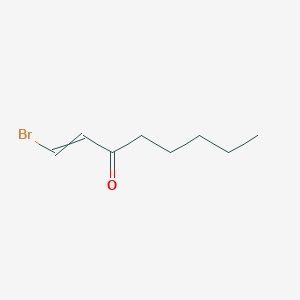
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)
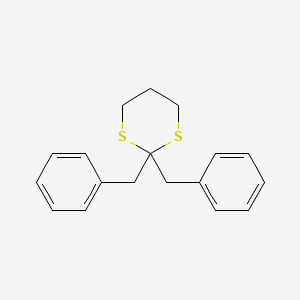
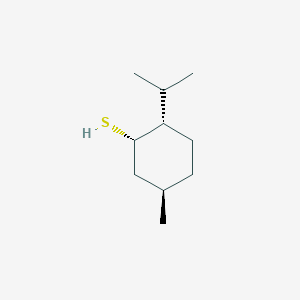
![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)
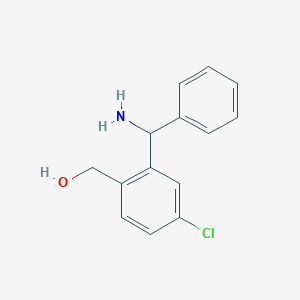
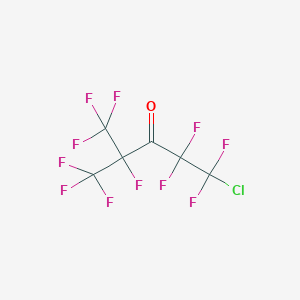
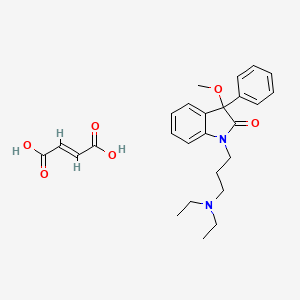
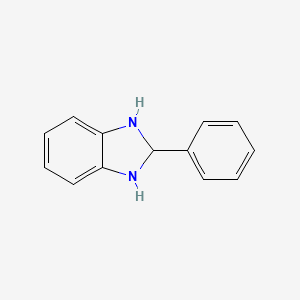
![[1,3]Thiazolo[4,5-g][2,1]benzoxazole](/img/structure/B14651967.png)
